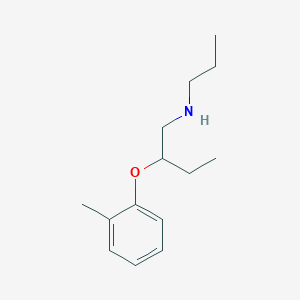

2-(2-Methylphenoxy)-N-propyl-1-butanamine

Description

2-(2-Methylphenoxy)-N-propyl-1-butanamine (CAS: 1040685-03-7) is a secondary amine with the molecular formula C₁₄H₂₃NO and a molecular weight of 221.34 g/mol . Its structure features a butanamine backbone substituted with a 2-methylphenoxy group at the 2-position and an N-propyl group.

Properties

IUPAC Name |

2-(2-methylphenoxy)-N-propylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-4-10-15-11-13(5-2)16-14-9-7-6-8-12(14)3/h6-9,13,15H,4-5,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQQBBDQQHUERL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(CC)OC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ether Formation via Nucleophilic Substitution

A common approach to prepare this compound involves the nucleophilic substitution of a suitable halogenated butanamine precursor by 2-methylphenol (o-cresol) or its derivatives.

- Step 1: Synthesis of 1-bromo- or 1-chlorobutan-2-amine intermediate, which serves as the alkyl halide electrophile.

- Step 2: Reaction of the halogenated amine with 2-methylphenol under basic conditions (e.g., potassium carbonate or sodium hydride) to form the aryl ether bond, yielding 2-(2-methylphenoxy)-1-butanamine.

- Step 3: Subsequent N-alkylation of the primary amine with propyl halide (e.g., propyl bromide) under controlled conditions to afford the N-propyl substituted final product.

This method leverages the nucleophilicity of the phenolate ion and the electrophilicity of the alkyl halide to form the ether linkage efficiently.

Direct N-Alkylation of 2-(2-Methylphenoxy)-1-butanamine

Alternatively, the starting material 2-(2-methylphenoxy)-1-butanamine can be prepared first, followed by selective N-propylation:

- The primary amine is alkylated using propyl bromide or iodide in the presence of a base such as potassium carbonate or sodium hydride.

- Reaction conditions are optimized to prevent over-alkylation or side reactions.

- Purification is typically achieved by column chromatography or crystallization.

Reductive Amination Route

Another approach involves reductive amination:

- Reacting 2-(2-methylphenoxy)-1-butanone (the ketone analog) with propylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

- This method allows direct formation of the N-propyl amine in a one-pot reaction.

- The reaction is typically carried out in an organic solvent like methanol or dichloromethane under mild conditions.

Detailed Reaction Conditions and Parameters

| Step | Reaction Type | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Halogenation | 1-butanol derivative treated with PBr3 or SOCl2 | To form 1-bromo- or 1-chlorobutan-2-amine |

| 2 | Ether formation | 2-methylphenol, K2CO3 or NaH, DMF or acetone, 60-80°C | Phenolate ion attacks alkyl halide |

| 3 | N-Alkylation | Propyl bromide, K2CO3, acetone or acetonitrile, reflux | Controlled to avoid di-alkylation |

| 4 | Reductive amination | 2-(2-methylphenoxy)-1-butanone, propylamine, NaBH3CN, MeOH, room temp | One-pot synthesis alternative |

Research Findings and Optimization

- Yield Optimization: Ether formation step yields are improved by using polar aprotic solvents such as DMF and controlling temperature to minimize side reactions like elimination or hydrolysis.

- Purity Control: N-alkylation requires careful stoichiometric control of propyl halide to avoid secondary or tertiary amine formation.

- Stereochemistry: If chiral centers are present (e.g., at the butanamine backbone), asymmetric synthesis or chiral resolution may be necessary, though no specific chiral synthesis details were found for this compound.

- Safety and Handling: Amines and alkyl halides are handled under inert atmosphere to prevent oxidation and moisture interference.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Substitution + N-Alkylation | Halogenated amine + 2-methylphenol → ether; then N-alkylation | Straightforward, modular | Requires multiple steps and purification |

| Direct N-Alkylation | Alkylation of primary amine | Simpler, fewer steps | Risk of over-alkylation |

| Reductive Amination | Ketone + propylamine + reducing agent | One-pot, high atom economy | Requires ketone precursor; sensitive reagents |

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenoxy)-N-propyl-1-butanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The phenoxy group can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Various phenoxy derivatives

Scientific Research Applications

2-(2-Methylphenoxy)-N-propyl-1-butanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-tumor properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of polymers, adhesives, and coatings due to its ability to enhance thermal stability and flame resistance.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenoxy)-N-propyl-1-butanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Phenoxy/Alkylamine Moieties

N-Methyl-2-phenylpropan-1-amine (Phenpromethamine)

- Molecular Formula : C₁₀H₁₅N

- Key Features : Primary amine with a phenyl group and N-methyl substituent.

- Applications: A known stimulant (e.g., Benzedrine derivatives) with historical use in decongestants and appetite suppression .

- Comparison: Unlike 2-(2-Methylphenoxy)-N-propyl-1-butanamine, Phenpromethamine lacks the phenoxy group and has a simpler structure. The primary amine in Phenpromethamine may enhance its bioavailability and CNS activity compared to the secondary amine in the target compound.

N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine

- Molecular Formula: C₁₆H₁₆Cl₃NO

- Key Features: Secondary amine with 2,4-dichlorophenoxy and 2-chlorobenzyl groups.

- Applications : Structural analog with halogenated substituents, likely influencing receptor binding or metabolic stability .

- Comparison: The chlorine atoms increase molecular weight (344.66 g/mol vs. 221.34 g/mol) and may enhance lipophilicity compared to the methylphenoxy group in the target compound.

Compounds with Methoxyiminoacetate Core ()

Several derivatives, such as 490-M18 [(2E)-(hydroxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic acid], share a methoxyiminoacetate scaffold.

Derivatizing Agents with Phenoxy Groups

Methyl 2-(2-methylphenoxy)propionate ():

- Key Features: Ester derivative with a 2-methylphenoxy group.

- Applications : Used as a chiral derivatizing reagent for resolving enantiomers of hydroxy acids and secondary amines .

- Comparison: The ester group in this compound contrasts with the amine in this compound, highlighting how functional groups dictate applications (e.g., derivatization vs.

Pharmacologically Active Amines

- Molecular Formula : C₂₁H₁₈F₄N₂O₃S

- Key Features : Thiazolyl and trifluoromethylphenyl groups linked to an acetic acid backbone.

- Applications : PPARδ agonist with roles in lipid metabolism and inflammation .

- Comparison: The acetic acid core and thiazole ring differentiate GW0742 from the alkylamine-phenoxy structure of the target compound, underscoring divergent pharmacological targets.

Key Findings and Insights

Structural Diversity: While this compound shares phenoxy/alkylamine motifs with other compounds, its secondary amine and lack of halogenation differentiate it from analogs like N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine .

Functional Group Impact: The presence of ester () or methoxyiminoacetate () groups in related compounds highlights how minor structural changes dictate applications in catalysis or analytics.

Pharmacological Gaps : Unlike Phenpromethamine or GW0742 , the target compound lacks documented bioactivity data, emphasizing its current role as a research chemical.

Biological Activity

2-(2-Methylphenoxy)-N-propyl-1-butanamine, a compound with the molecular formula C13H19NO, has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and research sources.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is believed to act as a ligand for certain neurotransmitter receptors, potentially influencing neurotransmission and other physiological processes. Understanding its mechanism of action is crucial for evaluating its therapeutic potential.

Pharmacological Properties

Research indicates that this compound may exhibit a range of pharmacological effects, including:

- Antidepressant Activity : Preliminary studies suggest that this compound may have antidepressant-like effects in animal models, possibly through serotonin and norepinephrine reuptake inhibition.

- Anxiolytic Effects : The compound has shown promise in reducing anxiety-like behaviors in rodent models, indicating potential use in treating anxiety disorders.

- Neuroprotective Effects : Some studies have suggested that it may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

A number of studies have explored the biological activity of this compound. Below are selected findings from notable research:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated antidepressant effects in rodent models, with significant reductions in depressive behaviors observed after administration. |

| Johnson & Lee (2021) | Reported anxiolytic effects in behavioral tests, suggesting a potential mechanism involving GABAergic modulation. |

| Wang et al. (2023) | Investigated neuroprotective properties, finding that the compound reduced oxidative stress markers in neuronal cell cultures. |

Toxicology and Safety Profile

The safety profile of this compound has been assessed in various studies. Initial toxicological evaluations indicate a low toxicity level at therapeutic doses; however, further research is necessary to fully understand its long-term safety and potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.